molecular formula C29H26N2O4 B11618782 N,N'-(methanediyldibenzene-4,1-diyl)bis(2-phenoxyacetamide)

N,N'-(methanediyldibenzene-4,1-diyl)bis(2-phenoxyacetamide)

Cat. No.: B11618782
M. Wt: 466.5 g/mol
InChI Key: SWFRSHSVDLCGKQ-UHFFFAOYSA-N
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Description

2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of phenoxyacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Phenoxyacetic Acid: Phenoxyacetic acid is synthesized by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is then converted to phenoxyacetyl chloride using thionyl chloride.

    Coupling Reaction: The phenoxyacetyl chloride is reacted with 4-aminobenzylamine to form the intermediate compound, 4-(2-phenoxyacetamido)phenyl)methylamine.

    Final Coupling: The intermediate is then coupled with another molecule of phenoxyacetyl chloride to form the final product, 2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and acetamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The phenoxy and acetamido groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENOXY-N-(4-{[4-(2-PHENOXYACETAMIDO)PHENYL]METHYL}PHENYL)ACETAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H26N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

2-phenoxy-N-[4-[[4-[(2-phenoxyacetyl)amino]phenyl]methyl]phenyl]acetamide

InChI

InChI=1S/C29H26N2O4/c32-28(20-34-26-7-3-1-4-8-26)30-24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)31-29(33)21-35-27-9-5-2-6-10-27/h1-18H,19-21H2,(H,30,32)(H,31,33)

InChI Key

SWFRSHSVDLCGKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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